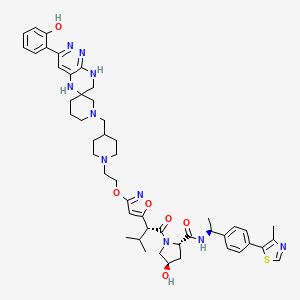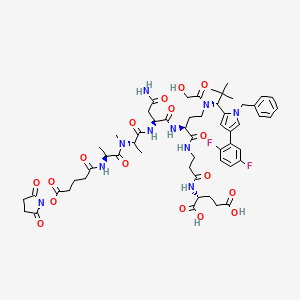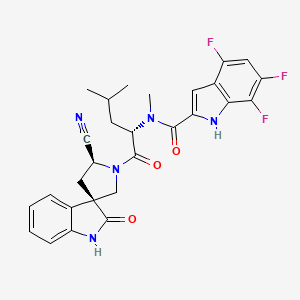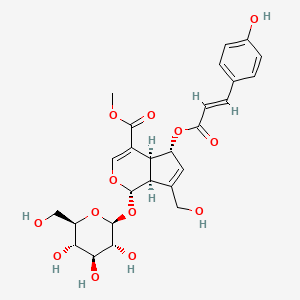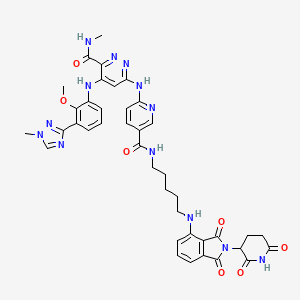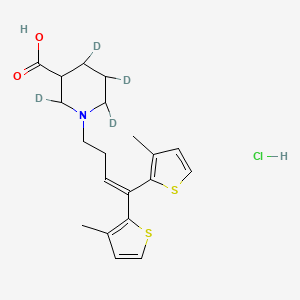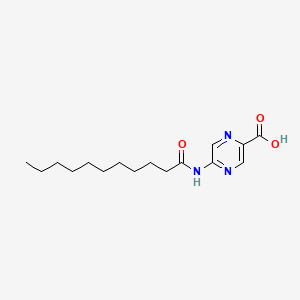
T3SS-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T3SS-IN-2 is a compound that targets the type III secretion system (T3SS) in Gram-negative bacteria. The type III secretion system is a complex nanomachine used by many pathogenic bacteria to inject effector proteins directly into host cells, thereby facilitating infection and evasion of the host immune response . This compound is designed to inhibit this system, making it a promising candidate for the development of new antibacterial therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically begins with the preparation of a core scaffold, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while optimizing for cost, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
化学反応の分析
Types of Reactions
T3SS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the selectivity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
科学的研究の応用
T3SS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the type III secretion system and its role in bacterial pathogenicity.
Biology: Employed in research to understand the molecular mechanisms of bacterial infection and host-pathogen interactions.
Medicine: Investigated as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial virulence factors .
作用機序
T3SS-IN-2 exerts its effects by binding to specific components of the type III secretion system, thereby inhibiting its function. This prevents the injection of effector proteins into host cells, disrupting the infection process. The molecular targets of this compound include the needle complex and the translocation pore of the type III secretion system .
類似化合物との比較
Similar Compounds
Several compounds are similar to T3SS-IN-2 in their mechanism of action and target specificity. These include:
Salicylidene acylhydrazides: Known to inhibit the type III secretion system by targeting the needle complex.
Compounds 5, 19, and 32: Identified as T3SS inhibitors through virtual screening and biological evaluation .
Uniqueness of this compound
This compound is unique in its high specificity and potency against the type III secretion system. Unlike other inhibitors, this compound has shown minimal off-target effects and a broad spectrum of activity against various Gram-negative pathogens .
特性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC名 |
5-(undecanoylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O3/c1-2-3-4-5-6-7-8-9-10-15(20)19-14-12-17-13(11-18-14)16(21)22/h11-12H,2-10H2,1H3,(H,21,22)(H,18,19,20) |
InChIキー |
AVMZBPWLVQZDDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)NC1=NC=C(N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


